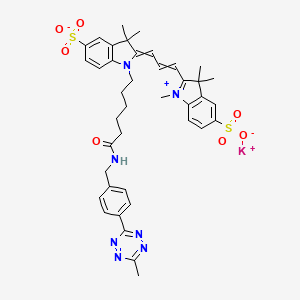
Sulfo-Cyanine3 tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine3 tetrazine is a water-soluble derivative of the Cyanine3 dye, containing a methyltetrazine moiety. This compound is widely used in bioorthogonal chemistry, particularly for its rapid and efficient bioconjugation reactions with trans-cyclooctenes. The methyltetrazine group provides optimal stability at physiological pH while maintaining high reactivity towards cyclooctenes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine3 tetrazine typically involves the derivatization of Cyanine3 dye with a methyltetrazine moiety. The process includes the following steps:
Preparation of Cyanine3 Dye: Cyanine3 dye is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Introduction of Methyltetrazine Moiety: The methyltetrazine group is introduced via a coupling reaction with the Cyanine3 dye under controlled conditions. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. Quality control measures, such as NMR and HPLC-MS, are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cyanine3 tetrazine primarily undergoes bioconjugation reactions, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with trans-cyclooctenes. This reaction is one of the fastest bioconjugation reactions known, making it highly valuable for various applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctenes, coupling reagents, and catalysts.
Conditions: Physiological pH, aqueous or organic solvents, and controlled temperatures.
Major Products
The major product of the iEDDA reaction between this compound and trans-cyclooctenes is a stable bioconjugate, which retains the fluorescent properties of the Cyanine3 dye .
Aplicaciones Científicas De Investigación
Sulfo-Cyanine3 tetrazine has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the rapid and efficient labeling of biomolecules.
Biology: Employed in live-cell imaging and cellular labeling due to its high reactivity and stability.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of fluorescent probes and sensors for various analytical applications
Mecanismo De Acción
The mechanism of action of Sulfo-Cyanine3 tetrazine involves the iEDDA reaction with trans-cyclooctenes. The methyltetrazine moiety reacts with the strained alkene in trans-cyclooctenes, forming a stable covalent bond. This reaction is highly specific and occurs rapidly under physiological conditions, making it ideal for bioconjugation applications .
Comparación Con Compuestos Similares
Similar Compounds
Sulfo-Cyanine5 tetrazine: Another derivative of the Cyanine dye family, used for similar bioconjugation applications but with different spectral properties.
Sulfo-Cyanine7 tetrazine: A longer-wavelength variant, offering deeper tissue penetration for in vivo imaging
Uniqueness
Sulfo-Cyanine3 tetrazine is unique due to its optimal balance of stability and reactivity at physiological pH, making it highly suitable for live-cell imaging and other biological applications. Its rapid reaction kinetics and bright fluorescence further enhance its utility in various scientific fields .
Propiedades
Fórmula molecular |
C40H44KN7O7S2 |
|---|---|
Peso molecular |
838.1 g/mol |
Nombre IUPAC |
potassium;3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H45N7O7S2.K/c1-26-42-44-38(45-43-26)28-16-14-27(15-17-28)25-41-37(48)13-8-7-9-22-47-34-21-19-30(56(52,53)54)24-32(34)40(4,5)36(47)12-10-11-35-39(2,3)31-23-29(55(49,50)51)18-20-33(31)46(35)6;/h10-12,14-21,23-24H,7-9,13,22,25H2,1-6H3,(H2-,41,48,49,50,51,52,53,54);/q;+1/p-1 |
Clave InChI |
MOTFTOHZJPRDSY-UHFFFAOYSA-M |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



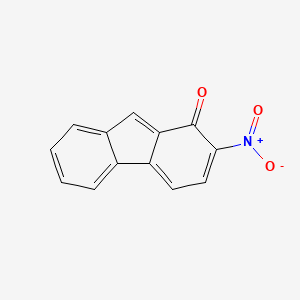
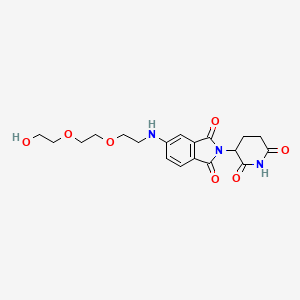

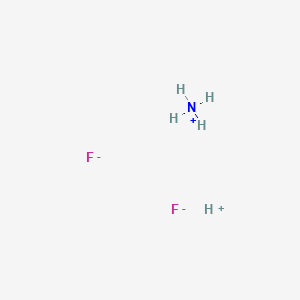

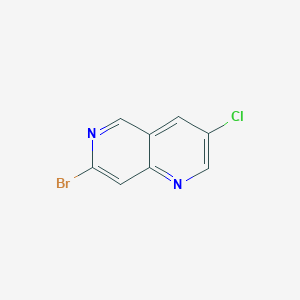
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)

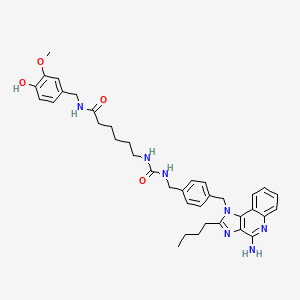
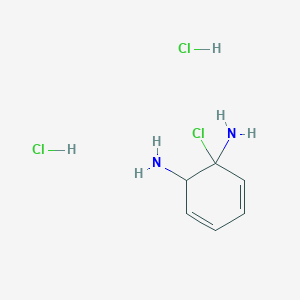
![14-(2-Hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonic acid](/img/structure/B14763536.png)


